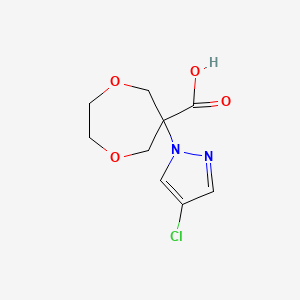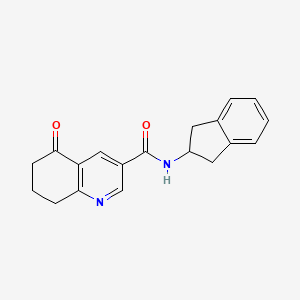
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid, also known as CPD, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound with a pyrazole ring and a dioxepane ring, and it has demonstrated a range of biochemical and physiological effects. The purpose of
作用机制
The mechanism of action of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is complex and involves multiple pathways. It has been shown to interact with several enzymes and receptors, including DPP-4 and the adenosine A1 receptor. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid inhibits DPP-4 by binding to the active site of the enzyme, preventing it from cleaving incretin hormones that stimulate insulin secretion. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid also binds to the adenosine A1 receptor, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has demonstrated a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid inhibits DPP-4 activity in a dose-dependent manner, with an IC50 value of approximately 10 nM. In vivo studies have shown that 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has also been shown to reduce blood pressure and heart rate in animal models of hypertension.
实验室实验的优点和局限性
One of the advantages of using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in lab experiments is its specificity for DPP-4 and the adenosine A1 receptor. This allows researchers to study the effects of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid on these targets without interfering with other pathways. However, one of the limitations of using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is its relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
未来方向
There are several potential future directions for research on 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of DPP-4. Another area of interest is the investigation of the effects of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid on other targets, such as the adenosine A2 receptor. Additionally, there is potential for the development of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid-based therapeutics for the treatment of diabetes and hypertension.
Conclusion:
In conclusion, 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has demonstrated a range of biochemical and physiological effects, including the inhibition of DPP-4 and the binding to the adenosine A1 receptor. While there are advantages and limitations to using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in lab experiments, there are also several potential future directions for research on this compound. Overall, 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is a valuable tool for studying the mechanisms of disease and developing new therapeutics.
合成方法
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloropyrazole with 1,4-dioxepane-6-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 4-chloropyrazole with 1,4-butanediol in the presence of a catalyst, followed by oxidation with sodium chlorite. Both of these methods have been used successfully to produce 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in high yields and purity.
科学研究应用
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin secretion. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has also been found to bind to the adenosine A1 receptor, which is involved in regulating heart rate and blood pressure.
属性
IUPAC Name |
6-(4-chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4/c10-7-3-11-12(4-7)9(8(13)14)5-15-1-2-16-6-9/h3-4H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPMNHADHJTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)
![2-cyclopentyl-N-[6-(1-methylpyrazol-4-yl)pyridazin-3-yl]azetidine-1-carboxamide](/img/structure/B7435640.png)

![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)
![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)


